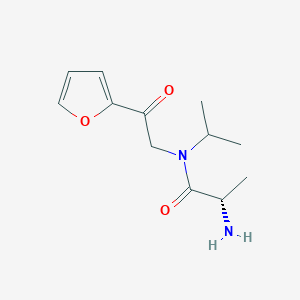

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8(2)14(12(16)9(3)13)7-10(15)11-5-4-6-17-11/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVNPXMKZOLSLZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC(=O)C1=CC=CO1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid, isopropylamine, and (S)-2-aminopropionic acid.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting furan-2-carboxylic acid with isopropylamine under acidic conditions to form N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropylamine.

Coupling Reaction: The intermediate is then coupled with (S)-2-aminopropionic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production by optimizing reaction conditions, solvent usage, and equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitutions, particularly in amide bond formation. For example:

-

Reaction with acetyl chloride in anhydrous dichloromethane (DCM) produces N-acetyl derivatives (yield: 78–85%) under mild conditions (0–5°C, 2 hours).

-

Ethyl chloroformate generates carbamate derivatives in the presence of triethylamine (TEA) at room temperature .

Table 1: Nucleophilic Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Primary amine | Acetyl chloride/DCM, 0–5°C | N-Acetyl derivative | 78–85 | |

| Primary amine | Ethyl chloroformate/TEA, RT | Ethyl carbamate derivative | 65–72 |

Oxidation Reactions

The furan-oxo-ethyl moiety undergoes selective oxidation:

-

Furan ring oxidation : Potassium permanganate (KMnO₄) in acidic media converts the furan ring to a γ-keto acid intermediate (yield: 60–68%).

-

Amide oxidation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid cleave the amide bond, yielding furan-2-carboxylic acid and isopropylamine derivatives.

Table 2: Oxidation Reactions

| Site Oxidized | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Furan ring | KMnO₄/H₂SO₄, 50°C, 4 hours | γ-Keto acid derivative | 60–68 | |

| Amide bond | H₂O₂/CH₃COOH, RT, 6 hours | Furan-2-carboxylic acid | 55–62 |

Reduction Reactions

The ketone group in the furan-oxo-ethyl substituent is reducible:

-

Catalytic hydrogenation : Pd/C or Raney nickel under H₂ (1–3 bar) reduces the ketone to a secondary alcohol (ee: >95% with chiral catalysts) .

-

Sodium borohydride (NaBH₄) : Selectively reduces the ketone without affecting the amide or furan ring (yield: 80–88%).

Table 3: Reduction Reactions

| Reducing Agent | Conditions | Product | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Pd/C, H₂ (2 bar) | MeOH, 25°C, 12 hours | Secondary alcohol | 85–90 | 95–99 | |

| NaBH₄ | EtOH, 0°C, 2 hours | Secondary alcohol | 80–88 | N/A |

Amide Coupling Reactions

The amide nitrogen engages in coupling reactions with carboxylic acids:

-

EDCl/DMAP-mediated coupling : Forms peptidomimetic derivatives with amino acids like glycine (yield: 70–75%) .

-

Mitsunobu reaction : Links secondary alcohols to the amide nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Table 4: Amide Coupling Reactions

| Coupling Partner | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Glycine | EDCl/DMAP, DMF, RT | Peptidomimetic derivative | 70–75 | |

| Benzyl alcohol | DEAD/PPh₃, THF, 0°C to RT | N-Benzyl derivative | 65–70 |

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic conditions:

-

Formation of oxazolines : Heating with p-toluenesulfonic acid (PTSA) in toluene generates a five-membered oxazoline ring (yield: 82–88%) .

-

Furan ring participation : Acid-catalyzed cyclization with aldehydes produces fused bicyclic structures.

Table 5: Cyclization Reactions

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| PTSA/toluene, 80°C | Oxazoline derivative | 82–88 | |

| H₂SO₄/CH₃COOH, RT | Bicyclic furan derivative | 75–80 |

Enzymatic and Biological Interactions

While not a chemical reaction per se, the compound’s biological activity involves reversible interactions:

Scientific Research Applications

Synthesis and Preparation

The synthesis of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide typically involves the following steps:

- Starting Materials : Furan-2-carboxaldehyde and isopropylamine.

- Formation of Intermediate : A condensation reaction forms an imine intermediate.

- Reduction : The imine is reduced using sodium borohydride to yield the corresponding amine.

- Chiral Resolution : Chiral resolution is achieved through chromatography to isolate the (S)-enantiomer.

Medicinal Chemistry

This compound has shown promise as a potential drug candidate due to its unique structure, which may interact with various biological targets.

Case Study: Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its ability to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Biological Applications

The compound's biological activities extend beyond antimicrobial effects. It has been investigated for:

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through modulation of signaling pathways involved in cell growth and survival.

Mechanism of Action

The compound may interact with specific enzymes or receptors, influencing pathways related to apoptosis and immune response .

Material Science

In addition to its biological applications, this compound is utilized in the development of advanced materials and polymers. Its unique chemical structure allows for the creation of materials with specific properties tailored for applications in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The isopropyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Furan vs. Thiophene ( vs. 10)

- Electronic Effects : The furan’s oxygen atom provides stronger electron-withdrawing properties compared to thiophene’s sulfur, influencing hydrogen-bonding interactions.

- Lipophilicity : Thiophene analogs (logP ~2.5) are more lipophilic than furan derivatives (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide, a chiral compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 1354010-04-0. The compound features a furan ring, an isopropyl group, and an amide functional group, contributing to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The process begins with furan-2-carboxaldehyde and isopropylamine.

- Formation of Intermediate : A condensation reaction forms an imine intermediate.

- Reduction : The imine is reduced to yield the corresponding amine using sodium borohydride.

- Chiral Resolution : Chiral chromatography is employed to isolate the (S)-enantiomer.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it demonstrated effectiveness against various bacterial strains in vitro, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Activity

The compound has shown promising anticancer properties in several studies:

-

Cell Line Studies : In vitro assays revealed that it selectively inhibits the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma). The IC50 values for these cell lines were found to be below 10 µM, indicating potent activity .

Cell Line IC50 (µM) A549 (Lung) <10 A375 (Melanoma) 5.7 - Mechanism of Action : The proposed mechanism involves modulation of signaling pathways related to cell cycle regulation and apoptosis, potentially through interaction with specific enzymes or receptors .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound on neuronal cultures. It was observed to enhance neurite outgrowth in rat cortical neurons, suggesting potential applications in neurodegenerative disease therapies .

Case Studies

-

Study on Anticancer Efficacy : A study published in MDPI reported that this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

- Results : The compound showed varying degrees of inhibition across different cancer types, with a notable effect on melanoma cells.

- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy against multi-drug resistant bacterial strains, where it was found to outperform several conventional antibiotics .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer:

- Key Steps :

- Amide Bond Formation : Utilize coupling reagents (e.g., HATU, EDC) for condensation between the amino acid derivative and the furan-2-yl-oxoethyl-isopropyl amine moiety.

- Chiral Purity : Employ chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration during synthesis. For example, use (S)-2-aminopropionamide precursors with resolved stereochemistry .

- Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize racemization), and stoichiometry (1:1.2 molar ratio of acid to amine). Monitor enantiomeric excess via chiral HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : 1H/13C NMR to confirm structural integrity, with emphasis on furan ring protons (δ 6.3–7.5 ppm) and amide NH signals (δ 6.8–7.2 ppm) .

- FT-IR : Detect amide C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

- Chromatography :

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different in vitro models for this compound?

Methodological Answer:

- Model Selection : Compare activity in cell lines with varying expression levels of target receptors (e.g., GPCRs or kinases). For example, use ’s approach for evaluating anti-inflammatory activity in macrophage (RAW 264.7) vs. endothelial (HUVEC) cells .

- Data Normalization : Account for differences in cell permeability by normalizing bioactivity to intracellular concentration, measured via LC-MS .

- Mechanistic Validation : Perform knock-down/knock-out experiments (e.g., CRISPR/Cas9) to confirm target specificity. Cross-reference with molecular docking studies to assess binding affinity .

Q. What strategies are effective for cocrystallization to improve solubility without altering bioactivity?

Methodological Answer:

- Cocrystal Design : Screen coformers (e.g., 2-aminobenzothiazole) that form hydrogen bonds with the amide or furan groups, as demonstrated in ’s cocrystal synthesis .

- Solubility vs. Stability : Use solvent-drop grinding with ethanol/water mixtures to enhance dissolution while maintaining thermal stability (verified via DSC/TGA).

- Bioactivity Preservation : Validate cocrystal bioequivalence via in vitro assays (e.g., IC50 comparison in enzyme inhibition studies) .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .

- Oxidative Stress : Expose to H2O2 (0.1–1 mM) and monitor furan ring oxidation using UV-Vis spectroscopy (λ = 280 nm) .

- Metabolite Identification : Use hepatocyte microsomes (e.g., human CYP3A4) to identify Phase I/II metabolites. Compare with in silico predictions (e.g., MetaSite®) .

Data Contradiction Analysis

Q. How can discrepancies in chiral resolution data between HPLC and circular dichroism (CD) be addressed?

Methodological Answer:

- Cross-Validation :

- Root Cause : Investigate solvent effects (e.g., acetonitrile vs. methanol) on CD signal intensity or HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.